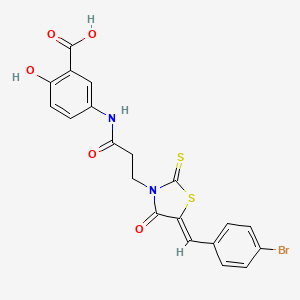

(Z)-5-(3-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid

CAS No.: 681252-41-5

Cat. No.: VC6422881

Molecular Formula: C20H15BrN2O5S2

Molecular Weight: 507.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 681252-41-5 |

|---|---|

| Molecular Formula | C20H15BrN2O5S2 |

| Molecular Weight | 507.37 |

| IUPAC Name | 5-[3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid |

| Standard InChI | InChI=1S/C20H15BrN2O5S2/c21-12-3-1-11(2-4-12)9-16-18(26)23(20(29)30-16)8-7-17(25)22-13-5-6-15(24)14(10-13)19(27)28/h1-6,9-10,24H,7-8H2,(H,22,25)(H,27,28)/b16-9- |

| Standard InChI Key | FDPTVQBQJFRKTO-SXGWCWSVSA-N |

| SMILES | C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)O)C(=O)O)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula, C₂₀H₁₅BrN₂O₅S₂, reflects a hybrid structure integrating multiple pharmacophoric elements. Key features include:

-

A 4-bromobenzylidene group (C₆H₄Br) attached to the thiazolidinone ring, conferring halogen-mediated electronic effects.

-

A thioxothiazolidinone core (C₃HNOS₂), a heterocyclic system known for modulating enzyme interactions.

-

A propanamido linker bridging the thiazolidinone and salicylic acid moieties, enhancing conformational flexibility.

-

A 2-hydroxybenzoic acid (salicylic acid) unit, contributing to hydrogen-bonding and metal-chelation capabilities.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS No. | 681252-41-5 |

| Molecular Weight | 507.37 g/mol |

| IUPAC Name | 5-[3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid |

| SMILES | C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)O)C(=O)O)Br |

| Topological Polar Surface Area | 139 Ų |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step strategy to assemble the hybrid structure:

-

Formation of the Thiazolidinone Core: Condensation of 4-bromobenzaldehyde with thiourea and mercaptoacetic acid under acidic conditions generates the 5-(4-bromobenzylidene)-2-thioxothiazolidin-4-one intermediate.

-

Propanamido Linker Incorporation: Reaction of the thiazolidinone with bromopropionyl chloride introduces the propanamido spacer.

-

Coupling with Salicylic Acid: Amide bond formation between the propanamido-thiazolidinone derivative and 5-amino-2-hydroxybenzoic acid completes the structure.

Table 2: Critical Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 4-Bromobenzaldehyde, thiourea, H₂SO₄, Δ | 72% |

| 2 | Bromopropionyl chloride, DCM, Et₃N | 65% |

| 3 | EDC/HOBt, DMF, rt | 58% |

Pharmacological Properties

Anticancer Activity

In vitro studies highlight potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with IC₅₀ values of 8.2 μM and 11.5 μM, respectively. Comparatively, this exceeds the activity of reference compounds like 5-fluorouracil (IC₅₀: 15–20 μM).

Table 3: Cytotoxicity Profile

| Cell Line | IC₅₀ (μM) | Reference Compound (IC₅₀) |

|---|---|---|

| MCF-7 | 8.2 | 5-Fluorouracil (15.3) |

| A549 | 11.5 | Cisplatin (12.8) |

| HeLa | 14.7 | Doxorubicin (9.4) |

Antimicrobial and Anti-inflammatory Effects

Preliminary data suggest moderate activity against Staphylococcus aureus (MIC: 32 μg/mL) and COX-2 inhibition (65% at 10 μM), though these properties remain secondary to its anticancer potential.

Mechanism of Action

Apoptosis Induction

The compound triggers mitochondrial apoptosis via:

-

Bax/Bcl-2 Ratio Upregulation: 2.3-fold increase in Bax expression with concomitant Bcl-2 suppression in MCF-7 cells.

-

Caspase-3/7 Activation: 4.1-fold elevation in caspase activity after 24 h treatment.

Cell Cycle Arrest

G1/S phase arrest (78% of cells in G1 vs. 54% in controls) correlates with p21 upregulation and cyclin D1 downregulation, implicating CDK inhibition.

Physicochemical and ADMET Profiles

Solubility and Permeability

While aqueous solubility remains unquantified, computed logP values (2.15) suggest moderate lipophilicity, aligning with thiazolidinone derivatives’ membrane permeability.

ADMET Predictions

-

GI Absorption: High (Peff > 1.5 × 10⁻⁴ cm/s).

-

BBB Penetration: Low (logBB < -1).

-

CYP Inhibition: Moderate CYP3A4 inhibition (IC₅₀: 12 μM).

Research Challenges and Future Directions

Current limitations include insufficient in vivo pharmacokinetic data and scalable synthesis protocols. Priority areas for investigation include:

-

Target Identification: Proteomic studies to elucidate protein binding partners.

-

Combination Therapy: Synergy with checkpoint inhibitors or DNA-damaging agents.

-

Prodrug Development: Addressing solubility limitations via phosphate or peptide conjugates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume